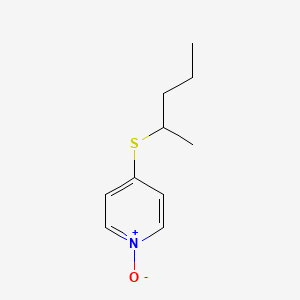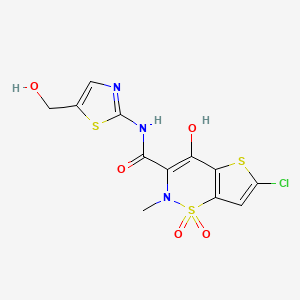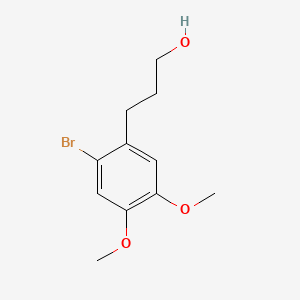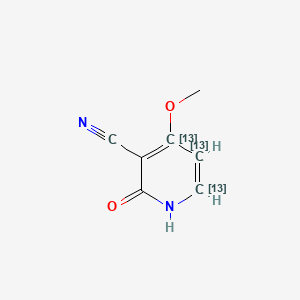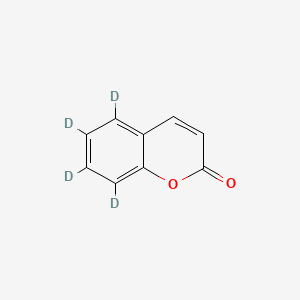
1,2,3,6-Tetrahidropiridina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO2
Aplicaciones Científicas De Investigación
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate primarily targets dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.
Mode of Action
The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The affected biochemical pathway is the dopaminergic pathway . The compound’s action results in the production of free radicals, causing oxidative stress . This stress, in turn, affects the downstream effects of the dopaminergic pathway, leading to neuronal damage .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier , which suggests that it has good bioavailability.
Result of Action
The result of the compound’s action is the depletion of dopamine in the striatum and substantia nigra . This leads to the manifestation of symptoms similar to those seen in Parkinson’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate. For instance, the presence of other neurotoxic substances can exacerbate the compound’s effects . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamines . This interaction is significant because it can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress in cells. Additionally, Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .
Cellular Effects
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate affects various types of cells and cellular processes. In dopaminergic neurons, it has been observed to cause mitochondrial dysfunction by inhibiting mitochondrial complex I, leading to reduced ATP production and increased oxidative stress . This compound also influences cell signaling pathways, particularly those involved in apoptosis and inflammation. For example, it can activate the PI3K/Akt pathway, which plays a role in cell survival and proliferation . Furthermore, Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can alter gene expression by modulating the activity of transcription factors such as NF-κB, which is involved in the regulation of inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate involves several key processes. At the molecular level, this compound binds to MAO-B, leading to the formation of ROS and subsequent oxidative stress . It also inhibits mitochondrial complex I, resulting in impaired mitochondrial function and reduced ATP production . Additionally, Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can modulate the activity of various signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate has been associated with persistent oxidative stress and mitochondrial dysfunction in cells . In in vitro studies, the compound has been observed to cause sustained activation of inflammatory pathways, leading to chronic inflammation .
Dosage Effects in Animal Models
The effects of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to cause mild oxidative stress and mitochondrial dysfunction . At higher doses, it can lead to significant neurotoxicity, characterized by the loss of dopaminergic neurons and impaired motor function . Threshold effects have been observed, with certain dosages causing a rapid onset of toxicity, while others result in more gradual changes in cellular function . Additionally, high doses of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate have been associated with adverse effects such as inflammation and apoptosis .
Metabolic Pathways
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells . The compound’s metabolism also involves the formation of ROS, which can lead to oxidative stress and damage to cellular components . Additionally, Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can influence the activity of metabolic pathways related to energy production and detoxification .
Transport and Distribution
Within cells and tissues, Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular function . The distribution of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate plays a crucial role in its activity and function. This compound is known to localize primarily in mitochondria, where it inhibits mitochondrial complex I and causes oxidative stress . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The localization of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 1,5-diketone, in the presence of a reducing agent. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various tetrahydropyridine derivatives.
Comparación Con Compuestos Similares
- Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Comparison: Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Propiedades
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPAQWYNHWABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
